

# [2-(4-Methylpiperazin-1-yl)phenyl]methanol

## molecular weight and formula

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### Compound of Interest

Compound Name: [2-(4-Methylpiperazin-1-yl)phenyl]methanol

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## Technical Guide: [2-(4-Methylpiperazin-1-yl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of [2-(4-Methylpiperazin-1-yl)phenyl]methanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

## Chemical Properties

[2-(4-Methylpiperazin-1-yl)phenyl]methanol is a chemical compound with the molecular formula C<sub>12</sub>H<sub>18</sub>N<sub>2</sub>O.<sup>[1]</sup> Its molecular weight is 206.28 g/mol.<sup>[1][2][3]</sup>

Table 1: Physicochemical Properties of [2-(4-Methylpiperazin-1-yl)phenyl]methanol

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>18</sub> N <sub>2</sub> O	[1]
Molecular Weight	206.28 g/mol	[1][2][3]
CAS Number	123987-12-2	[1]

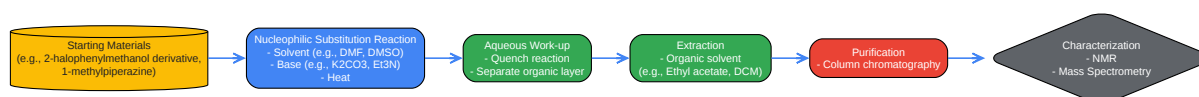
## Synthesis and Experimental Protocols

The synthesis of piperazine-containing compounds often involves nucleophilic substitution reactions. While a specific, detailed experimental protocol for the synthesis of **[2-(4-Methylpiperazin-1-yl)phenyl]methanol** is not readily available in the provided search results, a general approach can be inferred from the synthesis of similar molecules. For instance, the synthesis of related compounds like (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol often involves the reaction of a halogenated phenyl methanol derivative with 4-methylpiperazine.[4]

A plausible synthetic approach could involve the nucleophilic substitution of a suitable starting material, such as 2-(bromomethyl)phenyl]methanol or a protected variant, with 1-methylpiperazine.

### General Experimental Workflow for Synthesis

Below is a generalized workflow that could be adapted for the synthesis of **[2-(4-Methylpiperazin-1-yl)phenyl]methanol**.



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Caption: A generalized workflow for the synthesis of **[2-(4-Methylpiperazin-1-yl)phenyl]methanol**.

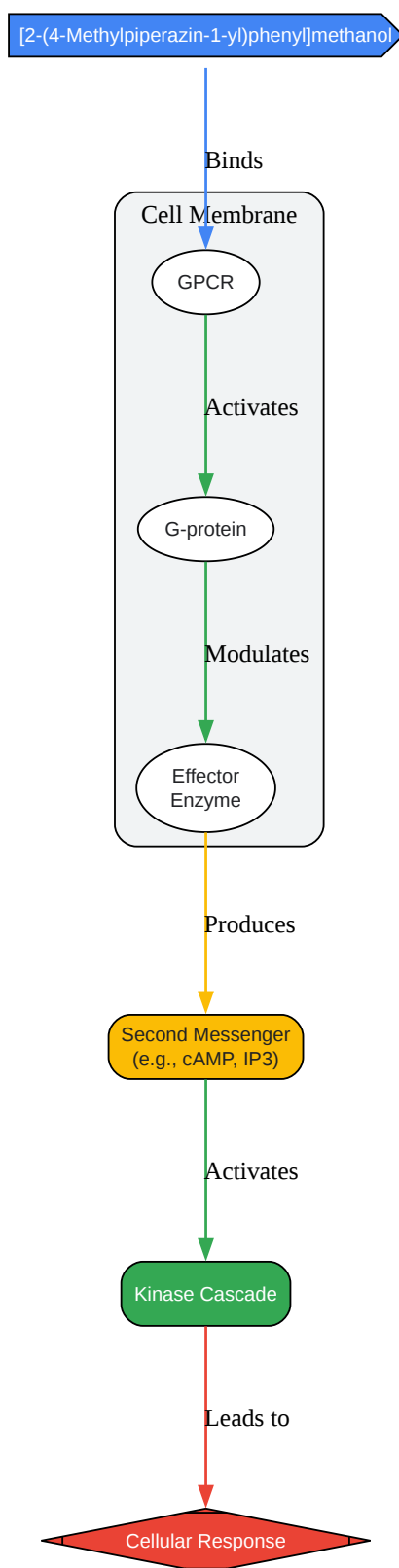
## Potential Biological Significance and Signaling Pathways

The piperazine moiety is a common feature in many biologically active compounds, suggesting that **[2-(4-Methylpiperazin-1-yl)phenyl]methanol** could have interesting pharmacological properties.[4] Piperazine derivatives have been associated with a range of biological activities, including antidepressant and antitumor effects.[4]

Given its structural similarity to other neuroactive compounds, it is plausible that **[2-(4-Methylpiperazin-1-yl)phenyl]methanol** could interact with various receptors and signaling pathways in the central nervous system. For example, related chiral (piperazin-2-yl)methanol derivatives are being investigated as ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.<sup>[5]</sup>

#### Hypothetical Signaling Pathway Involvement

The diagram below illustrates a hypothetical signaling pathway where a compound like **[2-(4-Methylpiperazin-1-yl)phenyl]methanol** might act as a ligand for a G-protein coupled receptor (GPCR), a common target for piperazine-containing drugs.



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Caption: A hypothetical GPCR signaling pathway potentially modulated by the compound.

## Conclusion

**[2-(4-Methylpiperazin-1-yl)phenyl]methanol** is a compound with potential for further investigation in the field of drug discovery. Its chemical properties are well-defined, and its synthesis is achievable through established organic chemistry techniques. The presence of the methylpiperazine moiety suggests a range of possible biological activities that warrant further exploration by researchers and scientists. This guide provides a foundational understanding for professionals interested in the development of novel therapeutics based on this and related molecular scaffolds.

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